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FLT3 Inhibitors at a Glance

The table below summarizes the core characteristics of these four inhibitors based on pre-clinical and clinical

Get Quote

data.
Feature Crenolanib Quizartinib Gilteritinib Sorafenib
Generation & Second- Second- Second- First-generation;

Type

Primary
Target(s)

Key Strength

generation; Type |

[1] [2]

FLT3-ITD, FLT3-
TKD (D835),
PDGFR [2]

Activity against
TKD resistance
mutations (D835)

[2]

generation; Type
IH1] [3]

FLT3-1TD [3]

High potency and
selectivity for
FLT3-ITD [3]

generation; Type

I [1] [4]

FLT3-ITD, FLT3-
TKD, AXL [1]

Approved for R/R
AML; inhibits
FLT3 &
resistance
pathway AXL [1]

Type Il [1] [5]

FLT3-ITD, RAF-1,
VEGFR, c-KIT,
PDGFR [5]

Multi-kinase
inhibitor; used off-
label [5]
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Feature Crenolanib Quizartinib Gilteritinib Sorafenib
Notable Safety - QTc prolongation - Hand-foot
Consideration [3] [4] syndrome,

gastrointestinal
toxicity [5] [6]

Clinical Status
(as of early
2024)

Investigational
(Phase 111) [3] [4]

Approved for ND
& R/R FLT3-ITD+
AML in various
regions [3]

Approved for R/R
FLT3-mutated
AML [1] [3]

Approved for other
cancers; used off-
label in AML [5]

> Note on Clinical Status: The clinical landscape for FLT3 inhibitors evolves rapidly. Crenolanib remains
investigational as of the latest data, while the approval status of others can vary by region and specific

indication [3] [4].

Activity Against Key Mutations

A critical differentiator is each drug's efficacy against specific FLT3 mutations and common resistance

mechanisms. The following data, primarily from a 2019 comparative study, illustrates their distinct profiles

[71[8].

Mutation / . . . L .
L Crenolanib Quizartinib Gilteritinib Sorafenib

Characteristic
FLT3-ITD Potent activity [7] Highly potent Potent activity [7] Potent activity [7]

[8][2] activity [7] [8] [3] [8] [1] [81[5]
FLT3-TKD Potent activity [7] Weak activity [7] Potent activity [7] Weak activity [7]
(D835Y) [8][2] [8] [8] [1] [8]
Resistance Reduced activity Reduced activity Reduced activity Reduced activity
Mutant (FLT3- [7] 8] [7]118] [7] 8] [7]118]
ITD+F691L)
KIT D816V - - - -
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Mutation / . . . . .

o Crenolanib Quizartinib Gilteritinib Sorafenib
Characteristic
c-CBL Hypersensitizes Hypersensitizes Hypersensitizes Hypersensitizes
Mutations RTKs to inhibition RTKs to inhibition RTKs to inhibition RTKs to inhibition

[7]18] [7118] [7]18] [7118]

Mechanistic Insights and Resistance

The differential activity against mutations is largely explained by the fundamental mechanistic difference

between Type I and Type II inhibitors.

Favors

Confers

FLT3 Receptor Activates Resistance to
(Inactive Conformation) Type II Inhibitors

Binds

Click to download full resolution via product page

Key takeaways from the diagram and research:

e Type vs. Type Il Binding: As the diagram shows, Type I inhibitors (Crenolanib, Gilteritinib) bind the
active conformation of the FLT3 kinase, allowing them to target both ITD and TKD mutations. In
contrast, Type Il inhibitors (Quizartinib, Sorafenib) bind the inactive conformation and are less
effective against TKD mutations like D835, which stabilize the active form [8] [1] [4].

e Overcoming Resistance: The D835Y TKD mutation is a common resistance mechanism to Type Il
inhibitors like quizartinib and sorafenib [8] [2]. Type | inhibitors like crenolanib and gilteritinib retain
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activity against this mutation, making them potential options for patients who relapse after Type Il
inhibitor therapy [1] [2].

e Alternative Resistance Pathways: Resistance can also arise from AXL kinase upregulation [1].
Gilteritinib has the distinct advantage of also inhibiting AXL, potentially overcoming or delaying this
form of resistance [1].

Supporting Experimental Data

For your reference, here are summaries of key experimental methodologies from the cited literature.

¢ In Vitro Cytotoxicity and Inhibition Assays: The comparative data in the table above is primarily
derived from studies using cell lines (e.g., Ba/F3, MOLM-13, MV4-11) engineered to express specific
FLT3 or KIT mutants [7] [8] [1]. Standard assays like MTT for cell viability and Annexin V for apoptosis
were used. Phosphorylation status of FLT3 and downstream proteins (ERK, AKT, STAT5) was
analyzed via immunoblotting to confirm on-target inhibition [7] [1] [2].

¢ Analysis of Apoptotic Pathways: Research has shown that effective FLT3 inhibition induces
apoptosis through the GSK3p/Mcl-1 axis. Inhibition leads to GSK3[ activation, downregulation of the
anti-apoptotic protein Mcl-1, and upregulation of the pro-apoptotic protein Bim. This pathway is
engaged by all inhibitors, but resistance can occur if GSK3[ is inactivated via other signaling
pathways [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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